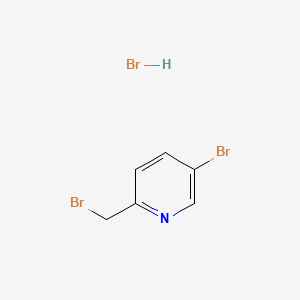

5-Bromo-2-(bromomethyl)pyridine hydrobromide

Beschreibung

BenchChem offers high-quality 5-Bromo-2-(bromomethyl)pyridine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(bromomethyl)pyridine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-2-(bromomethyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNFAIHZLXLWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173999-22-9 | |

| Record name | 5-bromo-2-(bromomethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 5-Bromo-2-(bromomethyl)pyridine hydrobromide

For the discerning researcher in medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 5-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS No. 173999-22-9) emerges as a highly versatile and reactive synthon. Its trifunctional nature—a pyridine ring for core structural integration, a bromine substituent for cross-coupling modifications, and a reactive bromomethyl group for nucleophilic substitution—renders it an invaluable asset in the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and strategic application, grounded in established chemical principles and field-proven insights.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The key physical and chemical data for 5-Bromo-2-(bromomethyl)pyridine hydrobromide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 173999-22-9 | [1] |

| Molecular Formula | C₆H₆Br₃N | [1] |

| Molecular Weight | 331.83 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of 5-Bromo-2-(bromomethyl)pyridine hydrobromide is a two-step process commencing from the commercially available 5-bromo-2-picoline. This strategic pathway leverages a well-understood radical bromination followed by a straightforward acid-base reaction to yield the stable hydrobromide salt.

Caption: Synthetic workflow for 5-Bromo-2-(bromomethyl)pyridine hydrobromide.

Experimental Protocol: Synthesis

Part 1: Synthesis of 5-Bromo-2-(bromomethyl)pyridine (Free Base)

This procedure is adapted from established Wohl-Ziegler reactions for benzylic bromination.[3][4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-picoline (1 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane.

-

Reagent Addition: To this solution, add N-bromosuccinimide (NBS, 1.0-1.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 equivalents). The use of NBS is crucial as it provides a low, constant concentration of bromine radicals, which favors the desired allylic/benzylic bromination over electrophilic addition to the pyridine ring.[6]

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-bromo-2-(bromomethyl)pyridine.

Part 2: Preparation of 5-Bromo-2-(bromomethyl)pyridine hydrobromide

This is a standard acid-base reaction to form the hydrobromide salt, which enhances the compound's stability and handling characteristics.[7]

-

Dissolution: Dissolve the crude 5-bromo-2-(bromomethyl)pyridine free base in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with stirring.

-

Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to obtain 5-Bromo-2-(bromomethyl)pyridine hydrobromide as a stable, solid material.

Purification and Storage

The crude hydrobromide salt can be purified by recrystallization. A common solvent system for the recrystallization of pyridine hydrobromide salts is a mixture of ethanol and diethyl ether.[8]

Recrystallization Protocol:

-

Dissolve the crude 5-Bromo-2-(bromomethyl)pyridine hydrobromide in a minimal amount of hot ethanol.

-

Slowly add diethyl ether to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8°C) to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

For long-term storage, 5-Bromo-2-(bromomethyl)pyridine hydrobromide should be kept in a tightly sealed, amber-colored container under an inert atmosphere (argon or nitrogen) at 2-8°C.[2][9] This minimizes degradation from moisture, light, and oxidation.

Spectroscopic Characterization

The identity and purity of 5-Bromo-2-(bromomethyl)pyridine and its hydrobromide salt are confirmed through standard spectroscopic techniques.

¹H NMR Spectroscopy (for the free base, 5-Bromo-2-(bromomethyl)pyridine in CDCl₃): [3]

-

δ 8.63 (d, J=2 Hz, 1H): This signal corresponds to the proton at the C6 position of the pyridine ring, adjacent to the nitrogen atom.

-

δ 7.82 (dd, J=8 and 2 Hz, 1H): This doublet of doublets is assigned to the proton at the C4 position.

-

δ 7.34 (d, J=8 Hz, 1H): This doublet corresponds to the proton at the C3 position.

-

δ 4.50 (s, 2H): This singlet represents the two protons of the bromomethyl group.

Upon formation of the hydrobromide salt, a downfield shift in all proton signals is expected due to the increased electron-withdrawing effect of the protonated pyridinium nitrogen. The N-H proton of the hydrobromide may also be observable, typically as a broad singlet.

Mass Spectrometry (for the free base): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks.

Applications in Medicinal Chemistry: A Case Study

The utility of 5-Bromo-2-(bromomethyl)pyridine hydrobromide as a key synthetic intermediate is exemplified in the synthesis of various pharmacologically active compounds. Its ability to introduce a substituted pyridine moiety is crucial for interacting with biological targets. One notable application is in the synthesis of analogues of Zopiclone, a nonbenzodiazepine hypnotic agent.

Caption: General synthetic pathway for Zopiclone analogues.

The bromomethyl group serves as a highly reactive electrophilic site for nucleophilic substitution by an amine, such as a piperazine derivative. The bromine atom on the pyridine ring can then be utilized in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce further diversity and modulate the pharmacological profile of the final compound.

Safety and Handling

5-Bromo-2-(bromomethyl)pyridine hydrobromide is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

In case of exposure, immediate medical attention is required. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

5-Bromo-2-(bromomethyl)pyridine hydrobromide is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its well-defined synthesis, predictable reactivity, and trifunctional nature provide medicinal chemists with a powerful tool for lead discovery and optimization. A thorough understanding of its properties, handling, and synthetic applications, as outlined in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical research.

References

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-2-bromomethylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

-

Loba Chemie. (2016-06-13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS CAS-No.. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(bromomethyl)pyridine hydrobromide. Retrieved from [Link]

- Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

-

ResearchGate. (2013-03-21). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.

-

PubMed Central. (n.d.). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Retrieved from [Link]

-

MDPI. (2017-01-27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

PYG Lifesciences. (2024-12-20). The Role of Bromo-OTBN in Pharma. Retrieved from [Link]

-

ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]

-

Master Organic Chemistry. (2011-06-10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

-

National Institutes of Health. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-(bromomethyl)pyridine hydrobromide | C6H6Br3N | CID 75480994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-(bromomethyl)pyridine hydrobromide | 173999-22-9 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. Page loading... [wap.guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)pyridine hydrobromide: Properties, Synthesis, and Handling for the Research Professional

This guide provides a comprehensive technical overview of 5-Bromo-2-(bromomethyl)pyridine hydrobromide, a key reagent and building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, and essential safety and handling procedures.

Core Chemical and Physical Properties

5-Bromo-2-(bromomethyl)pyridine hydrobromide is a pyridinium salt that serves as a versatile bifunctional electrophile. The presence of a bromine atom on the pyridine ring and a bromomethyl group at the 2-position provides two distinct sites for nucleophilic attack, making it a valuable synthon for the construction of complex molecular architectures.

The hydrobromide salt form enhances the compound's stability and can influence its solubility characteristics compared to its free base, 5-bromo-2-(bromomethyl)pyridine.[1]

Table 1: Physicochemical Properties of 5-Bromo-2-(bromomethyl)pyridine hydrobromide

| Property | Value | Source(s) |

| Chemical Formula | C₆H₆Br₃N | [2] |

| Molecular Weight | 331.83 g/mol | [2] |

| IUPAC Name | 5-bromo-2-(bromomethyl)pyridin-1-ium bromide | [2] |

| CAS Number | 173999-22-9 | [2] |

| Physical Form | Solid | [3] |

| Melting Point | Data not available | [4][5] |

| Boiling Point | Data not available | [4][5] |

| Solubility | Data not available for the hydrobromide salt. The free base is soluble in chloroform.[6] | [4][5] |

| Purity | Typically ≥97% | [7][8] |

It is important to note that while the theoretical properties are well-defined, experimentally determined data for the melting point and specific solubility of the hydrobromide salt are not consistently reported in publicly available literature, often cited as "N/A".[4][5] This suggests that researchers should perform their own characterization for specific lots of the material.

Synthesis and Characterization: A Protocol with Mechanistic Insights

The synthesis of 5-Bromo-2-(bromomethyl)pyridine hydrobromide is typically achieved through the bromination of 5-bromo-2-methylpyridine (5-bromo-2-picoline). The subsequent treatment with hydrobromic acid affords the desired hydrobromide salt. This section details a representative experimental protocol for the synthesis of the free base, which can then be readily converted to the hydrobromide salt.

Synthesis of 5-Bromo-2-(bromomethyl)pyridine (Free Base)

The conversion of the methyl group of 5-bromo-2-picoline to a bromomethyl group is a radical substitution reaction. The choice of a radical initiator and a brominating agent is critical for the efficiency and selectivity of this transformation. N-Bromosuccinimide (NBS) is a preferred brominating agent for allylic and benzylic positions due to its ability to provide a low, constant concentration of bromine radicals, which minimizes side reactions. Azo-bis(isobutyronitrile) (AIBN) is a common and effective radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-picoline (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1 equivalent) and a catalytic amount of azo-bis(isobutyronitrile) (AIBN) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: The filtrate is then concentrated under reduced pressure to yield the crude 5-bromo-2-(bromomethyl)pyridine. Further purification can be achieved by column chromatography on silica gel.

Conversion to 5-Bromo-2-(bromomethyl)pyridine hydrobromide

The hydrobromide salt is prepared by treating the purified free base with hydrobromic acid.

-

Dissolve the purified 5-bromo-2-(bromomethyl)pyridine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Slowly add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) dropwise with stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of the free base, 5-bromo-2-(bromomethyl)pyridine, in CDCl₃ is expected to show characteristic signals for the aromatic protons and the benzylic protons of the bromomethyl group.

-

Upon formation of the hydrobromide salt, shifts in the proton signals, particularly those of the pyridine ring and the methylene group, are expected due to the protonation of the pyridine nitrogen.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the cation.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Chemical Reactivity and Stability

The reactivity of 5-Bromo-2-(bromomethyl)pyridine hydrobromide is dominated by its two electrophilic centers.

Sources

- 1. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide | Semantic Scholar [semanticscholar.org]

- 2. 5-Bromo-2-(bromomethyl)pyridine hydrobromide | C6H6Br3N | CID 75480994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-(bromomethyl)pyridine hydrobromide | 173999-22-9 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. 5-bromo-2-(bromomethyl)pyridine hydrobromide CAS#: 173999-22-9 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-bromo-2-(bromomethyl)pyridine hydrobromide 97% | CAS: 173999-22-9 | AChemBlock [achemblock.com]

- 8. biocompare.com [biocompare.com]

An In-depth Technical Guide on 5-Bromo-2-(bromomethyl)pyridine hydrobromide: Safety, Handling, and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of a Reactive Building Block

5-Bromo-2-(bromomethyl)pyridine hydrobromide is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and a highly reactive bromomethyl group, renders it a versatile precursor for the synthesis of a wide array of more complex molecules. The bromomethyl group, analogous to a benzylic bromide, is a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is harnessed by chemists to introduce the 5-bromopyridinylmethyl moiety into various molecular scaffolds, a common structural motif in pharmacologically active compounds.

However, the very chemical properties that make this compound a valuable synthetic intermediate also present significant health and safety risks. The electrophilic nature of the bromomethyl group means it can react with biological nucleophiles, such as DNA and proteins, leading to potential toxicity. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures necessary for the safe utilization of 5-Bromo-2-(bromomethyl)pyridine hydrobromide in a research and development setting.

Hazard Identification and Classification

5-Bromo-2-(bromomethyl)pyridine hydrobromide is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The primary hazards are associated with its irritant properties and acute toxicity upon ingestion. The presence of the bromomethyl group suggests that it should be handled as a potential alkylating agent, a class of compounds known for their ability to cause both developmental and genotoxicity by acting directly on DNA.

Table 1: GHS Classification and Hazard Summary

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazardous nature of 5-Bromo-2-(bromomethyl)pyridine hydrobromide, a stringent combination of engineering controls and personal protective equipment is mandatory to minimize exposure.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. The fume hood provides critical protection against the inhalation of dust particles and potential vapors. The work area should be well-ventilated, and a safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE)

The following PPE is required when handling 5-Bromo-2-(bromomethyl)pyridine hydrobromide:

-

Eye and Face Protection: Chemical safety goggles that meet European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations are essential. A face shield should be worn in situations where there is a higher risk of splashing.

-

Hand Protection: Wear impervious gloves, such as nitrile or neoprene, to prevent skin contact. Latex gloves are not recommended. Always inspect gloves for tears or holes before use and change them frequently, especially if they become contaminated.

-

Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a significant risk of spillage, additional protective clothing, such as a chemical-resistant apron, may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Handling

-

Avoid dust formation: This compound is a solid, and care should be taken to minimize the generation of dust during handling.

-

Use in a well-ventilated area: All work must be performed inside a chemical fume hood.[2]

-

Avoid contact with skin, eyes, and clothing: In case of accidental contact, follow the first-aid measures outlined in Section 5.

-

Do not breathe dust or vapor: Inhalation can cause respiratory irritation.

-

Wash thoroughly after handling: Wash hands and any exposed skin with soap and water after handling the compound and before eating, drinking, or smoking.[2][3]

-

Keep away from incompatible materials: Avoid contact with strong oxidizing agents, acids, and bases.

Storage

-

Store in a tightly closed container: Keep the container securely sealed to prevent contamination and exposure to moisture.

-

Store in a cool, dry, and well-ventilated place: Recommended storage is in a refrigerator.

-

Store away from incompatible materials: Segregate from strong oxidizing agents, acids, and bases.

-

Store in a designated, locked area: Access to this compound should be restricted to authorized personnel.

Experimental Workflow: A Step-by-Step Guide to Safe Weighing and Dissolution

The following protocol outlines the safe procedure for weighing and dissolving 5-Bromo-2-(bromomethyl)pyridine hydrobromide for use in a chemical reaction.

Caption: Workflow for the safe weighing and dissolution of 5-Bromo-2-(bromomethyl)pyridine hydrobromide.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Personal precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust.

-

Environmental precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Methods for cleaning up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal. The contaminated area should then be cleaned with a suitable solvent.

Waste Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not dispose of it with regular laboratory trash or down the drain. Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Causality of Hazards: Understanding the Reactivity of the Bromomethyl Group

The primary driver of the hazardous nature of 5-Bromo-2-(bromomethyl)pyridine hydrobromide is the reactivity of the C-Br bond in the bromomethyl group. This bond is susceptible to nucleophilic attack, a process that can be described by either an SN1 or SN2 mechanism, depending on the reaction conditions.

Caption: The causal relationship between the reactive bromomethyl group and potential toxicity.

This inherent reactivity means that the compound can alkylate biological macromolecules, leading to the observed irritation and toxicity. Understanding this mechanism underscores the importance of the stringent handling precautions outlined in this guide.

Conclusion

5-Bromo-2-(bromomethyl)pyridine hydrobromide is a valuable tool in the arsenal of the synthetic chemist. However, its utility is matched by its potential hazards. A thorough understanding of these risks, coupled with the diligent application of appropriate safety measures, is essential for its safe and effective use in the laboratory. By adhering to the principles of good laboratory practice and the specific guidelines detailed in this document, researchers can mitigate the risks and harness the synthetic potential of this reactive building block.

References

-

PubChem. 5-Bromo-2-(bromomethyl)pyridine hydrobromide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)pyridine hydrobromide: Synthesis, Reactivity, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 5-Bromo-2-(bromomethyl)pyridine hydrobromide. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, reactivity, and strategic application of this versatile building block, grounded in mechanistic principles and validated protocols.

Core Compound Identity and Physicochemical Profile

5-Bromo-2-(bromomethyl)pyridine hydrobromide is a trifunctional chemical scaffold of significant interest in medicinal chemistry. It features a pyridine ring substituted with a bromine atom at the 5-position and a highly reactive bromomethyl group at the 2-position. The compound is typically supplied as its hydrobromide salt, which enhances stability and handling characteristics compared to the free base.[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-bromo-2-(bromomethyl)pyridine;hydrobromide .[2][3] Its structure is confirmed by its canonical SMILES representation: Br.BrCC1=CC=C(Br)C=N1.[2]

Structural Representation:

Figure 1: Chemical structure of 5-Bromo-2-(bromomethyl)pyridine hydrobromide.

A summary of its key physicochemical properties is presented below. While some experimental values like the melting point are not consistently reported in the literature, data from closely related analogs are provided for context.

| Property | Value | Source(s) |

| CAS Number | 173999-22-9 | [3] |

| Molecular Formula | C₆H₆Br₃N | [2][3] |

| Molecular Weight | 331.83 g/mol | [3][4] |

| Appearance | Solid | |

| Purity | Commonly ≥97% | [3][5] |

| Storage | Inert atmosphere, 2-8°C | [1] |

| Melting Point | Not consistently reported. The related 2-(Bromomethyl)pyridine hydrobromide melts at 149-152 °C. | [6] |

Synthesis and Manufacturing: A Self-Validating Protocol

The synthesis of 5-Bromo-2-(bromomethyl)pyridine hydrobromide is a multi-step process that demands precise control over regioselectivity and reaction conditions. The following protocol describes a reliable pathway starting from the commercially available 5-bromo-2-methylpyridine, detailing the causality behind each procedural choice.

Workflow Diagram: Synthesis Pathway

Caption: Synthetic workflow for 5-Bromo-2-(bromomethyl)pyridine hydrobromide.

Step 1: Radical Bromination of 5-Bromo-2-methylpyridine

The conversion of the methyl group to a bromomethyl group is a classic benzylic-type radical halogenation.

-

Expertise & Causality: We select N-bromosuccinimide (NBS) as the bromine source over elemental bromine (Br₂) to maintain a low, controlled concentration of HBr and Br₂ in the reaction mixture. This is critical to prevent competing electrophilic aromatic substitution on the pyridine ring. Azobisisobutyronitrile (AIBN) is chosen as the radical initiator due to its predictable decomposition rate at the reflux temperature of carbon tetrachloride (CCl₄), ensuring a steady generation of radicals to propagate the chain reaction. CCl₄ is an ideal solvent as it is inert to the radical conditions.

-

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-methylpyridine (1.0 eq).

-

Add carbon tetrachloride (CCl₄) to dissolve the starting material.

-

Add N-bromosuccinimide (NBS, 1.0 eq) and azobisisobutyronitrile (AIBN, 0.1 eq).

-

Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., nitrogen or argon) for 3 hours.[7] The progress of the reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide.

-

Concentrate the filtrate in vacuo to yield the crude 5-bromo-2-(bromomethyl)pyridine as the free base.[7] This product is often used directly in the next step without extensive purification due to its reactivity.

-

Step 2: Formation of the Hydrobromide Salt

-

Expertise & Causality: The conversion to the hydrobromide salt serves two primary purposes: it increases the compound's stability for long-term storage and transforms it into a crystalline, easily handleable solid. The basic nitrogen atom of the pyridine ring readily accepts a proton from hydrobromic acid.

-

Experimental Protocol:

-

Dissolve the crude 5-bromo-2-(bromomethyl)pyridine free base from Step 1 in a minimal amount of a non-polar solvent, such as diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in glacial acetic acid dropwise with stirring.

-

The hydrobromide salt will precipitate as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any non-salt impurities.

-

Dry the product under vacuum to yield 5-Bromo-2-(bromomethyl)pyridine hydrobromide.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this reagent is dominated by the reactivity of the 2-(bromomethyl) group, which functions as a potent electrophile.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of benzylic halides and is enhanced by two key electronic factors:

-

Electron-Withdrawing Pyridine Ring: The electronegative nitrogen atom in the pyridine ring inductively withdraws electron density, making the adjacent methylene carbon more electron-deficient and thus more electrophilic.

-

Stabilization of the Transition State: The pyridine ring can stabilize the developing negative charge on the leaving group (bromide) in the transition state of an Sₙ2 reaction.

This allows for the facile introduction of various functionalities, including amines, thiols, alcohols, and carbanions, to construct more complex molecular architectures.[8][9]

Illustrative Protocol: N-Alkylation of a Primary Amine

This protocol provides a self-validating system for employing the title compound in a typical drug discovery workflow.

-

Expertise & Causality: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is used to deprotonate the nucleophile (the primary amine). This is crucial to avoid competition with the desired nucleophilic attack, as the base itself will not react with the electrophilic bromomethyl group. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is chosen to solubilize the reactants and facilitate the Sₙ2 reaction mechanism.

-

Experimental Protocol:

-

In a reaction vessel, dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) in anhydrous DMF.

-

Add a solution of 5-Bromo-2-(bromomethyl)pyridine hydrobromide (1.1 eq) in DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated pyridine derivative.

-

Applications in Drug Development and Medicinal Chemistry

5-Bromo-2-(bromomethyl)pyridine hydrobromide is a valuable building block for creating libraries of compounds for biological screening. Its two distinct reactive sites—the bromomethyl group for nucleophilic substitution and the 5-bromo position for metal-catalyzed cross-coupling—allow for divergent synthesis strategies.

-

Scaffold for Bioactive Molecules: The pyridine core is a common motif in many approved drugs. By using this reagent, medicinal chemists can readily synthesize derivatives for structure-activity relationship (SAR) studies. For example, novel pyridine derivatives synthesized from the related 5-bromo-2-methylpyridin-3-amine have been investigated for anti-thrombotic and biofilm inhibition activities.[10] The compounds showed that substituents on the pyridine ring significantly influence biological activity, with some derivatives exhibiting potent effects against clot formation and E. coli biofilm.[10]

-

Suzuki Cross-Coupling Reactions: The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11] This allows for the formation of C-C bonds, attaching various aryl or heteroaryl groups to the pyridine core after the bromomethyl group has been functionalized. This dual reactivity is a powerful tool for generating molecular diversity.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 5-Bromo-2-(bromomethyl)pyridine hydrobromide is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification:

-

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

-

References

- Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

LookChem. (n.d.). Cas 173999-22-9, 5-bromo-2-(bromomethyl)pyridine hydrobromide. Retrieved January 16, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-2-bromomethylpyridine. Retrieved January 16, 2026, from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(bromomethyl)pyridine hydrobromide. Retrieved January 16, 2026, from [Link]

- Google Patents. (2012). CN102321016B - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Retrieved January 16, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved January 16, 2026, from [Link]

-

Biocompare.com. (n.d.). 5-bromo-2-(bromomethyl)pyridine;hydrobromide from Aladdin Scientific. Retrieved January 16, 2026, from [Link]

-

Pipzine Chemicals. (n.d.). Pyridine, 5-bromo-2-(4-bromophenyl)-. Retrieved January 16, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 5-bromo-2-(bromomethyl)pyridine hydrobromide 97% | CAS: 173999-22-9 | AChemBlock [achemblock.com]

- 4. 5-Bromo-2-(bromomethyl)pyridine hydrobromide | C6H6Br3N | CID 75480994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. 2-(溴甲基)吡啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-(Bromomethyl)pyridine hydrochloride (421552-94-5) for sale [vulcanchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

A Technical Guide to the Solubility and Stability of 5-Bromo-2-(bromomethyl)pyridine hydrobromide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a molecule is paramount for its successful application. This guide provides an in-depth technical overview of the solubility and stability of 5-Bromo-2-(bromomethyl)pyridine hydrobromide, a substituted pyridine derivative of interest in synthetic chemistry and pharmaceutical research. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles and detailed methodologies required to determine these critical parameters. The hydrobromide salt form of this compound is intended to enhance both its stability and solubility.[1]

Physicochemical Properties Overview

5-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS RN: 173999-22-9) is a solid with a molecular weight of 331.83 g/mol .[2][3] Recommended storage conditions are under an inert atmosphere at 2-8°C, suggesting potential sensitivity to atmospheric conditions and elevated temperatures.[1][3]

| Property | Value | Source |

| CAS Number | 173999-22-9 | [2] |

| Molecular Formula | C₆H₆Br₃N | [2] |

| Molecular Weight | 331.83 g/mol | [2] |

| Physical Form | Solid | |

| Storage | Inert atmosphere, 2-8°C | [1][3] |

Solubility Profile: A Methodological Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For 5-Bromo-2-(bromomethyl)pyridine hydrobromide, a systematic evaluation of its solubility in various solvents is essential. This section details the experimental workflows for determining both kinetic and thermodynamic solubility.

Understanding Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.

-

Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening method often used in early discovery to identify potential solubility liabilities.[4][5][6]

-

Thermodynamic Solubility represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form in a saturated solution. This is a more time- and resource-intensive measurement, typically reserved for lead optimization and later stages of development.[4][7][8]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Objective: To determine the equilibrium solubility of 5-Bromo-2-(bromomethyl)pyridine hydrobromide in various solvents.

Materials:

-

5-Bromo-2-(bromomethyl)pyridine hydrobromide

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation: Add an excess amount of 5-Bromo-2-(bromomethyl)pyridine hydrobromide to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated, a prerequisite for determining equilibrium solubility.

-

Prolonged Shaking: Provides sufficient time for the dissolution process to reach equilibrium.

-

Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature ensures reproducible results.

-

Centrifugation and Filtration: Crucial steps to separate the undissolved solid from the saturated solution, preventing artificially high solubility readings.

-

HPLC Quantification: Provides a sensitive and specific method for determining the concentration of the analyte in the presence of potential impurities or degradants.

Caption: Thermodynamic Solubility Workflow

Stability Profile: A Comprehensive Evaluation

Assessing the chemical stability of 5-Bromo-2-(bromomethyl)pyridine hydrobromide is critical to determine its shelf-life, storage conditions, and potential degradation pathways. This involves forced degradation studies and long-term stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish stability-indicating analytical methods.[9]

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C)

-

Base Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature

-

Oxidation: 3% H₂O₂ at room temperature

-

Thermal Degradation: Dry heat (e.g., 80°C)

-

Photostability: Exposure to light according to ICH Q1B guidelines

Potential Degradation Pathways

The degradation of pyridine derivatives can occur through various mechanisms, including hydroxylation of the pyridine ring.[10][11][12] The presence of a bromomethyl group introduces a potential site for nucleophilic substitution or hydrolysis.

A plausible degradation pathway for 5-Bromo-2-(bromomethyl)pyridine hydrobromide under hydrolytic conditions could involve the conversion of the bromomethyl group to a hydroxymethyl group, forming 5-Bromo-2-(hydroxymethyl)pyridine. Further degradation could involve oxidation of the alcohol and potential modifications to the pyridine ring.

Caption: Potential Hydrolytic Degradation Pathway

Experimental Protocol: Stability-Indicating HPLC Method Development

A validated, stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

Objective: To develop an HPLC method capable of resolving 5-Bromo-2-(bromomethyl)pyridine hydrobromide from its potential degradants.

Materials:

-

Forced degradation samples of 5-Bromo-2-(bromomethyl)pyridine hydrobromide

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Reverse-phase C18 column

-

Mobile phase components (e.g., Acetonitrile, Methanol, Water with modifiers like formic acid or ammonium acetate)

Methodology:

-

Column and Mobile Phase Screening: Screen various C18 columns and mobile phase compositions (gradients and isocratic) to achieve optimal separation of the peaks in the forced degradation samples.

-

Method Optimization: Fine-tune the mobile phase gradient, flow rate, and column temperature to maximize the resolution between the parent peak and all degradant peaks.

-

Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure it is not co-eluting with any degradants. An MS detector can be used to identify the mass of the degradation products.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

Caption: HPLC Method Development Workflow

Hygroscopicity Assessment

The tendency of a substance to absorb moisture from the air is known as hygroscopicity. For a solid dosage form, high hygroscopicity can impact powder flow, compaction, and chemical stability.

Experimental Protocol: Gravimetric Sorption Analysis

Dynamic Vapor Sorption (DVS) is a common method to assess hygroscopicity.[14] A simpler, gravimetric approach using desiccators with saturated salt solutions can also be employed.

Objective: To determine the hygroscopic nature of 5-Bromo-2-(bromomethyl)pyridine hydrobromide.

Materials:

-

5-Bromo-2-(bromomethyl)pyridine hydrobromide

-

Controlled humidity chambers or desiccators containing saturated salt solutions to maintain specific relative humidities (RH)

-

Analytical balance

Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound.

-

Exposure: Place the sample in a controlled humidity environment (e.g., 75% RH).

-

Monitoring: Periodically weigh the sample until a constant weight is achieved, indicating equilibrium.

-

Data Analysis: Calculate the percentage of water absorbed at each humidity level.

Interpretation of Results:

-

Non-hygroscopic: < 0.2% weight increase

-

Slightly hygroscopic: 0.2% to < 2% weight increase

-

Hygroscopic: 2% to < 15% weight increase

-

Very hygroscopic: ≥ 15% weight increase

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 5-Bromo-2-(bromomethyl)pyridine hydrobromide. By employing the detailed methodologies outlined, researchers can generate the necessary data to understand the physicochemical properties of this compound, enabling its effective use in research and development. The provided protocols emphasize the importance of robust experimental design and the rationale behind key procedural steps, ensuring the generation of reliable and reproducible data.

References

-

LookChem. (n.d.). Cas 173999-22-9, 5-bromo-2-(bromomethyl)pyridine hydrobromide. Retrieved from [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

-

ResearchGate. (2019). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(bromomethyl)pyridine hydrobromide. Retrieved from [Link]

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

-

ASM Journals. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

-

Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

MDPI. (2023). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from [Link]

-

Semantic Scholar. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved from [Link]

-

PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 5-Bromo-2-(bromomethyl)pyridine hydrobromide | C6H6Br3N | CID 75480994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 173999-22-9|5-Bromo-2-(bromomethyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]

- 4. enamine.net [enamine.net]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. inventivapharma.com [inventivapharma.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. evotec.com [evotec.com]

- 9. ajrconline.org [ajrconline.org]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iosrjournals.org [iosrjournals.org]

- 14. pharmtech.com [pharmtech.com]

A Senior Application Scientist's Guide to Sourcing 5-Bromo-2-(bromomethyl)pyridine Hydrobromide for Advanced Research & Development

This guide provides an in-depth technical overview of 5-Bromo-2-(bromomethyl)pyridine hydrobromide, a critical reagent for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, outline a strategic approach to supplier selection, and provide actionable protocols for its handling and application.

Introduction: The Role of a Versatile Pyridine Building Block

5-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS No. 173999-22-9) is a bifunctional heterocyclic compound of significant interest in synthetic organic chemistry.[1] Its structure incorporates a pyridine ring, a common scaffold in pharmaceuticals, substituted with two key reactive sites: a bromine atom on the aromatic ring and a bromomethyl group. This dual reactivity makes it an invaluable building block for introducing the 5-bromopyridin-2-yl)methyl moiety into target molecules.

The hydrobromide salt form enhances the compound's stability and simplifies handling compared to the free base, making it a preferred choice for laboratory use. Its applications are widespread, particularly in the synthesis of novel ligands, enzyme inhibitors, and as a precursor for more complex pharmaceutical intermediates.

Core Compound Specifications & Quality Control

When sourcing this reagent, it is imperative to scrutinize the following specifications to ensure experimental reproducibility and success.

-

Purity: Typically offered at ≥95% or ≥97% purity.[2][3] For applications in late-stage drug development or sensitive catalytic cycles, higher purity grades are essential to avoid side reactions from potential organic impurities.

-

Identity Confirmation: Verification via NMR, and Mass Spectrometry is standard. A supplier's Certificate of Analysis (CoA) should provide this data, confirming the structure and molecular weight (331.83 g/mol ).[1][3]

-

Physical Form: The compound is typically a solid.

-

Solubility: While specific data is limited, its salt nature suggests solubility in polar solvents. Always perform small-scale solubility tests for your specific reaction conditions.

Commercial Supplier Landscape

A variety of chemical suppliers offer 5-Bromo-2-(bromomethyl)pyridine hydrobromide, each catering to different scales and quality requirements. The choice of supplier will depend on the specific needs of your project, from small-scale academic research to large-scale process development.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Key Documentation |

| Sigma-Aldrich (Merck) | SY3H3D677300 | 97% | 100 mg, 250 mg, 1 g | CoA, COO, SDS |

| AChemBlock | S78578 | 97% | Inquiry-based | Datasheet[3] |

| Aladdin Scientific | B635694-100mg | ≥97% | 100 mg | Website[2] |

| Fluorochem | F544340 | Not specified | 250 mg, 1 g | Website[4] |

| A2B Chem | AF01446 | 95% | Inquiry-based | Website[5] |

Note: Availability, pricing, and product numbers are subject to change. Always verify with the supplier directly.

Workflow for Strategic Supplier Selection

Choosing the right supplier is a critical step that can impact your research timeline and budget. The following workflow provides a logical framework for making an informed decision.

Caption: A structured workflow for selecting a commercial supplier.

Safety, Handling, and Storage Protocol

5.1 Hazard Identification

5-Bromo-2-(bromomethyl)pyridine hydrobromide is a hazardous substance and must be handled with appropriate precautions.[1]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning.[1]

5.2 Recommended Handling Procedures

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure a safety shower and eyewash station are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]

-

Dispensing: When weighing or transferring the solid, do so carefully to minimize dust generation.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

5.3 Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][9]

-

Recommended storage is often in a refrigerator.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[9]

Application Focus: N-Alkylation Protocol

The bromomethyl group is an excellent electrophile for SN2 reactions. A common application is the N-alkylation of amines or nitrogen-containing heterocycles. Below is a representative, generalized protocol.

Reaction Scheme:

Caption: Generalized N-alkylation reaction using the title compound.

Step-by-Step Methodology:

-

Reagent Preparation: To a solution of the nucleophilic amine (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq.). The base is critical to neutralize the hydrobromide salt of the starting material and the HBr generated during the reaction.

-

Addition of Electrophile: Add 5-Bromo-2-(bromomethyl)pyridine hydrobromide (1.0-1.2 eq.) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base like K₂CO₃ was used, filter it off. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

Conclusion

5-Bromo-2-(bromomethyl)pyridine hydrobromide is a potent and versatile reagent for pharmaceutical and chemical research. A successful outcome in its application hinges on sourcing high-quality material from a reputable supplier. By performing due diligence on supplier documentation, understanding the compound's handling requirements, and applying robust synthetic protocols, researchers can effectively leverage its reactivity to advance their synthetic campaigns.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75480994, 5-Bromo-2-(bromomethyl)pyridine hydrobromide. Available at: [Link]

-

Biocompare (n.d.). 5-bromo-2-(bromomethyl)pyridine;hydrobromide from Aladdin Scientific. Product Page. Available at: [Link]

Sources

- 1. 5-Bromo-2-(bromomethyl)pyridine hydrobromide | C6H6Br3N | CID 75480994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. 5-bromo-2-(bromomethyl)pyridine hydrobromide 97% | CAS: 173999-22-9 | AChemBlock [achemblock.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. a2bchem.com [a2bchem.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Fundamental Reactivity of the Bromomethyl Group on the Pyridine Ring

Abstract

The bromomethylpyridine scaffold is a cornerstone in synthetic chemistry, particularly within the realms of medicinal chemistry and materials science.[1][2] The inherent reactivity of the bromomethyl group, modulated by the electronic properties of the pyridine ring, provides a versatile handle for molecular elaboration. This guide offers an in-depth exploration of the fundamental reactivity of the bromomethyl group attached to a pyridine ring, designed for researchers, scientists, and drug development professionals. We will dissect the electronic and steric factors governing its reactivity, delve into the mechanistic dichotomy of nucleophilic substitution pathways (SN1 and SN2), explore radical-mediated transformations, and discuss the formation and subsequent reactions of pyridinium ylides. This document aims to provide not just a collection of reactions, but a foundational understanding that empowers the rational design of synthetic strategies.

Electronic Landscape of Bromomethylpyridines

The reactivity of the bromomethyl group is intrinsically linked to the electronic nature of the pyridine ring to which it is attached. Unlike benzene, the pyridine ring possesses a nitrogen atom that significantly influences the electron density distribution.[3]

Inductive and Resonance Effects

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a net inductive withdrawal of electron density from the ring carbons.[4] This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. Furthermore, resonance structures of pyridine illustrate a delocalization of the π-electrons that results in a partial positive charge on these same positions.[4][5]

This electron-deficient character of the pyridine ring has a profound impact on the attached bromomethyl group. The C-Br bond is polarized, with the carbon atom being electrophilic. The electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of the benzylic-like carbon of the bromomethyl group, making it highly susceptible to nucleophilic attack.[6]

Positional Isomers and Reactivity

The position of the bromomethyl group on the pyridine ring (2-, 3-, or 4-) subtly influences its reactivity.

-

2- and 4-Bromomethylpyridines: The bromomethyl groups at these positions experience the strongest electron-withdrawing effects from the nitrogen atom. This enhances their reactivity towards nucleophiles in SN2 reactions. The resulting transition states are stabilized by the proximity of the electronegative nitrogen.

-

3-Bromomethylpyridine: The bromomethyl group at the 3-position is less affected by the nitrogen's electron-withdrawing effects compared to the 2- and 4-positions.[7] Consequently, 3-bromomethylpyridine is generally less reactive in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions: A Mechanistic Dichotomy

The primary mode of reactivity for the bromomethyl group on the pyridine ring is nucleophilic substitution. This can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, with the operative mechanism being dictated by several factors.[8][9]

The SN2 Pathway: A Concerted Dance

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, concurrently with the departure of the bromide leaving group.[9][10] This leads to an inversion of stereochemistry if the carbon is chiral.

Key Factors Favoring the SN2 Pathway:

-

Substrate: Primary halides, such as the bromomethyl group, are ideal for SN2 reactions due to minimal steric hindrance.[11][12]

-

Nucleophile: Strong, and often negatively charged, nucleophiles favor the SN2 mechanism.[13]

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive.[8][14]

-

Concentration: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[10]

The reaction of pyridine with methyl bromide is a classic example of an SN2 reaction where the nitrogen atom of the pyridine acts as the nucleophile.[15]

The SN1 Pathway: A Stepwise Journey

The SN1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate.[9] The second step is the rapid attack of the nucleophile on the carbocation.

Key Factors Favoring the SN1 Pathway:

-

Substrate: Substrates that can form stable carbocations favor the SN1 pathway. The pyridylmethyl carbocation is stabilized by resonance, with the positive charge being delocalized onto the pyridine ring, particularly onto the nitrogen atom.

-

Nucleophile: Weak nucleophiles (e.g., water, alcohols) are characteristic of SN1 reactions.[8]

-

Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are excellent for SN1 reactions as they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding.[8][14]

Navigating the SN1/SN2 Manifold

The choice between an SN1 and SN2 pathway is a delicate balance of the factors outlined above. For bromomethylpyridines, the primary nature of the electrophilic carbon strongly favors the SN2 mechanism. However, under conditions that promote carbocation formation (e.g., polar protic solvents, weak nucleophiles), the SN1 pathway can become competitive.

Table 1: Factors Influencing the Nucleophilic Substitution Pathway

| Factor | SN1 Favored | SN2 Favored |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Aprotic (e.g., Acetone, DMF) |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

Experimental Protocol: General Procedure for SN2 Reaction of 2-(Bromomethyl)pyridine with a Nucleophile

This protocol describes a general method for the synthesis of a substituted pyridine via an SN2 reaction.

Materials:

-

Potassium carbonate (or another suitable base)

-

Nucleophile (e.g., a phenol, thiol, or amine)

-

Dry acetone (or another suitable polar aprotic solvent)[18]

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(bromomethyl)pyridine hydrobromide (1.0 eq) and potassium carbonate (1.1 eq).

-

Add dry acetone to the flask.

-

Add the nucleophile (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Potassium Carbonate: Neutralizes the hydrobromide salt of the starting material and any acid generated during the reaction.

-

Dry Acetone: A polar aprotic solvent that promotes the SN2 reaction by effectively solvating the potassium cation while leaving the nucleophilic anion highly reactive.[14]

Radical Reactions of Bromomethylpyridines

Beyond nucleophilic substitution, bromomethylpyridines can also participate in radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.[19]

Radical Bromination

The synthesis of bromomethylpyridines often involves the radical bromination of methylpyridines (picolines) using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).[20]

Mechanism of Radical Bromination:

-

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals, which then react with NBS to produce a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of the picoline to form a pyridylmethyl radical and HBr. This radical then reacts with Br₂ (formed from the reaction of HBr with NBS) to generate the bromomethylpyridine and a new bromine radical, continuing the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocol: Radical Bromination of 2-Methylpyridine

Materials:

-

2-Methylpyridine (2-picoline)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (or a suitable alternative solvent)

Procedure:

-

To a solution of 2-methylpyridine in carbon tetrachloride, add NBS and AIBN.

-

Reflux the reaction mixture under nitrogen for several hours.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)pyridine.

-

Purify the product by distillation or chromatography.

Pyridinium Ylides: Generation and Reactivity

The reaction of a bromomethylpyridine with a tertiary amine or phosphine can lead to the formation of a quaternary pyridinium salt. Deprotonation of the methylene group adjacent to the pyridinium nitrogen generates a pyridinium ylide. These ylides are versatile intermediates in organic synthesis.[21][22]

The Sommelet-Hauser Rearrangement

Pyridinium ylides can undergo a[23][24]-sigmatropic rearrangement known as the Sommelet-Hauser rearrangement.[25] This reaction involves the migration of one of the substituents from the heteroatom to the ortho position of the pyridine ring.

The Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a powerful method for the preparation of highly functionalized pyridines.[24][26] It involves the reaction of an α-pyridinium methyl ketone salt (formed from a bromomethylpyridine) with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[23][27][28] The pyridinium ylide, generated in situ, acts as a Michael donor.

Visualizing the Kröhnke Pyridine Synthesis

Caption: A simplified workflow of the Kröhnke pyridine synthesis.

Conclusion

The bromomethyl group on a pyridine ring is a highly valuable functional group, offering a gateway to a vast array of molecular architectures. Its reactivity is a nuanced interplay of electronic and steric effects, governed by the principles of nucleophilic substitution and radical chemistry. A thorough understanding of the underlying mechanisms and the factors that influence them, as detailed in this guide, is paramount for the successful design and execution of synthetic strategies in drug discovery and materials science. The ability to control the reactivity of this versatile building block will continue to empower chemists to construct novel and complex molecules with desired functions.[29][30][31]

References

-

Kröhnke pyridine synthesis. Wikipedia. [Link]

-

Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]

-

Pyridine. Wikipedia. [Link]

-

An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. RSC Publishing. [Link]

-

Kröhnke Pyridine Synthesis. Organic Reactions. [Link]

-

Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]

-

EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

-

Heterocyclic Amines. Chemistry LibreTexts. [Link]

-

Heterocyclic Compounds. University of Illinois. [Link]

-

Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

-

SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. [Link]

-

Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. ResearchGate. [Link]

-

Sommelet–Hauser rearrangement. Wikipedia. [Link]

-

Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

-

Factors affecting SN1 and SN2. YouTube. [Link]

-

Factors affecting nucleophilic substitution reactions finished d. Slideshare. [Link]

-

Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

-

Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. SciSpace. [Link]

-

Pyridinium ylides as photocatalytic atom transfer reagents. National Institutes of Health. [Link]

-

The Sommelet−Hauser rearrangement of selenonium ylides generated in... ResearchGate. [Link]

-

Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

-